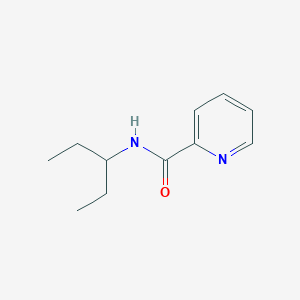
N-(pentan-3-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pentan-3-yl)picolinamide: is an organic compound with the molecular formula C11H16N2O It is a derivative of picolinamide, where the amide nitrogen is substituted with a pentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-3-yl)picolinamide typically involves the reaction of picolinamide with an appropriate alkylating agent. One common method is the reaction of picolinamide with pentan-3-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(pentan-3-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted picolinamide derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: N-(pentan-3-yl)picolinamide is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors. They can inhibit specific enzymes involved in metabolic pathways, making them useful in drug discovery and development .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antifungal, antibacterial, or anticancer activities, making them candidates for pharmaceutical development .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various fine chemicals and agrochemicals. Its role as a building block in organic synthesis makes it valuable for producing a wide range of products .
Mechanism of Action
The mechanism of action of N-(pentan-3-yl)picolinamide involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound targets the cytochrome bc1 complex, inhibiting its function and disrupting the fungal cell’s energy production. This leads to the inhibition of fungal growth and proliferation . The compound’s ability to form hydrogen bonds and interact with key amino acid residues in the target protein is crucial for its activity .
Comparison with Similar Compounds
Picolinamide: The parent compound, which lacks the pentan-3-yl substitution.
N-(3-(Methyl(phenyl)carbamoyl)but-3-en-1-yl)picolinamide: A derivative with a different alkyl substitution.
Pendimethalin: A herbicide with a similar structural motif but different functional groups.
Uniqueness: N-(pentan-3-yl)picolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The pentan-3-yl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-pentan-3-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H16N2O/c1-3-9(4-2)13-11(14)10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
WWMKGAKZPDDVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


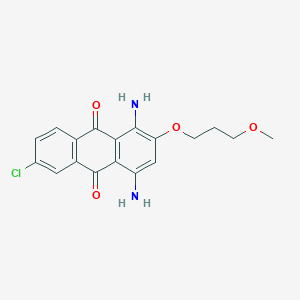
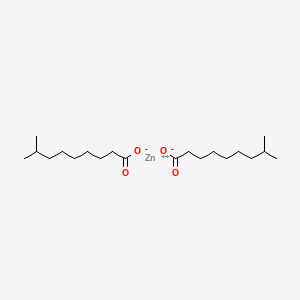
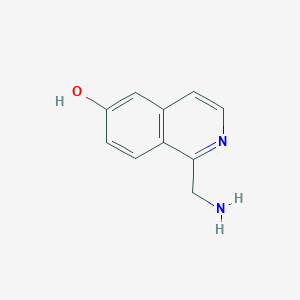
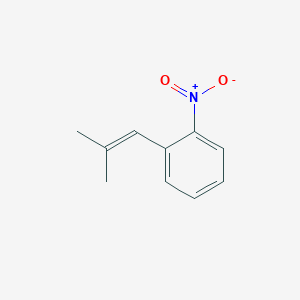
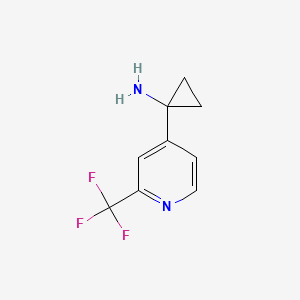


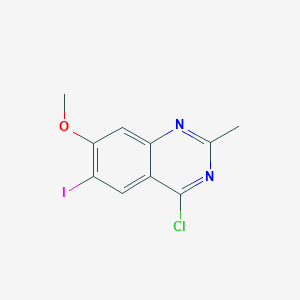
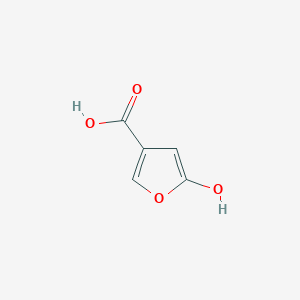
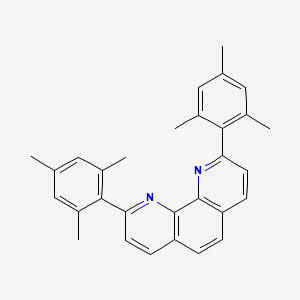
![9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13125876.png)

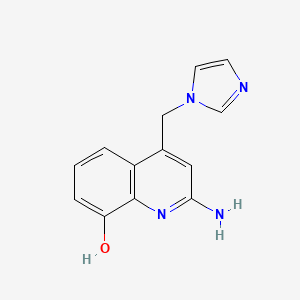
![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
